molecular formula C13H17N B2627961 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-45-5

3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2627961
CAS No.: 2287274-45-5
M. Wt: 187.286
InChI Key: TWKOJAXBVZLJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structure

Preparation Methods

The synthesis of 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane framework followed by the introduction of the 2,5-dimethylphenyl group and the amine functionality. Two common synthetic routes include:

Chemical Reactions Analysis

3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

    Bicyclo[1.1.1]pentane: The parent compound, which lacks the 2,5-dimethylphenyl and amine groups.

    Bicyclo[1.1.1]pentan-1-amine: A simpler derivative with only the amine group attached.

    2,5-Dimethylphenylbicyclo[1.1.1]pentane: A derivative with the 2,5-dimethylphenyl group but lacking the amine functionality.

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with both the 2,5-dimethylphenyl and amine groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-3-4-10(2)11(5-9)12-6-13(14,7-12)8-12/h3-5H,6-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKOJAXBVZLJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.